molecular formula C12H17BrS B12609516 1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide CAS No. 647843-14-9

1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide

Cat. No.: B12609516
CAS No.: 647843-14-9
M. Wt: 273.23 g/mol
InChI Key: BBPFYXBYDRIRTD-UHFFFAOYSA-M
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Description

1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide is a chemical compound with the molecular formula C11H15BrS It is a thiolanium salt, which means it contains a sulfur atom in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide typically involves the reaction of 4-methylbenzyl chloride with thiolane in the presence of a base, followed by quaternization with bromine. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolanium ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as sodium chloride or potassium iodide are used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Corresponding halide or hydroxide salts.

Scientific Research Applications

1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiolanium ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound may also interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methylphenyl)methyl]thiolan-1-ium chloride
  • 1-[(4-Methylphenyl)methyl]thiolan-1-ium iodide
  • 1-[(4-Methylphenyl)methyl]thiolan-1-ium hydroxide

Uniqueness

1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide is unique due to its specific bromide ion, which imparts distinct chemical properties and reactivity compared to its chloride, iodide, and hydroxide counterparts. The bromide ion can influence the compound’s solubility, stability, and interaction with other molecules, making it suitable for specific applications in research and industry.

Properties

CAS No.

647843-14-9

Molecular Formula

C12H17BrS

Molecular Weight

273.23 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]thiolan-1-ium;bromide

InChI

InChI=1S/C12H17S.BrH/c1-11-4-6-12(7-5-11)10-13-8-2-3-9-13;/h4-7H,2-3,8-10H2,1H3;1H/q+1;/p-1

InChI Key

BBPFYXBYDRIRTD-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C[S+]2CCCC2.[Br-]

Origin of Product

United States

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